
Maribavir
Vue d'ensemble
Description
Maribavir, commercialisé sous le nom de marque Livtencity, est un médicament antiviral utilisé pour traiter les infections à cytomégalovirus (CMV) post-transplantation. Il s'agit d'un inhibiteur de la kinase pUL97 du cytomégalovirus qui agit en empêchant l'activité de l'enzyme pUL97 du cytomégalovirus humain, bloquant ainsi la réplication du virus . This compound a été approuvé pour un usage médical aux États-Unis en novembre 2021 et dans l'Union européenne en novembre 2022 .
Méthodes De Préparation
La synthèse de Maribavir implique plusieurs étapes. L'une des étapes clés comprend la réaction de la 4,5-dichloro-1,2-phénylènediamine avec l'isothiocyanate d'isopropyle dans la pyridine en présence d'un agent désulfurant, le méthyl-p-toluènesulfonate de N-cyclohexyl-N'-(2-morpholinoéthyl)-carbodiimide (morpho-CDI), pour générer le benzimidazole . Les méthodes de production industrielle de this compound sont exclusives et impliquent des conditions de réaction optimisées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Maribavir subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier le cycle benzimidazole, affectant l'activité antivirale de this compound.
Substitution : Les réactions de substitution, en particulier sur le cycle benzimidazole, peuvent conduire à la formation de dérivés ayant des propriétés pharmacologiques différentes.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés du benzimidazole.
Biologie : this compound est utilisé pour étudier les mécanismes de la réplication virale et le rôle des kinases virales dans le cycle de vie du cytomégalovirus.
Médecine : Il est principalement utilisé dans le traitement des infections à cytomégalovirus chez les patients post-transplantation. Son mécanisme d'action unique en fait un outil précieux dans la recherche antivirale.
Industrie : this compound est produit et commercialisé par des sociétés pharmaceutiques pour un usage clinique, et sa production implique des techniques avancées de génie chimique.
Mécanisme d'action
This compound exerce ses effets antiviraux en inhibant de manière compétitive l'activité protéine kinase de l'enzyme pUL97 du cytomégalovirus humain . Cette inhibition empêche la phosphorylation des protéines nécessaires à la réplication de l'ADN viral, à l'encapsidation et à la sortie nucléaire des capsides virales . Les substrats naturels de pUL97 comprennent ppUL44, pp65, la grande sous-unité de l'ARN polymérase II, la protéine du rétinoblastome, les lamines A et C, p32, le complexe de sortie nucléaire (UL50, UL53), la désacétylase d'histone 1 et le facteur d'élongation eucaryote delta .
Applications De Recherche Scientifique
Treatment of Refractory Cytomegalovirus Infections
Maribavir has been evaluated in several clinical trials for its efficacy in treating refractory CMV infections. A notable phase 3 study demonstrated that this compound significantly outperformed investigator-assigned therapy (IAT) in achieving CMV viremia clearance:
- Study Design : 352 patients were randomized to receive either this compound (400 mg twice daily) or IAT (valganciclovir/ganciclovir, foscarnet, or cidofovir) for 8 weeks.
- Results :
- Primary Endpoint : 55.7% of patients on this compound achieved confirmed CMV clearance compared to 23.9% on IAT (P < .001).
- Secondary Endpoint : Symptom control was maintained in 18.7% of the this compound group versus 10.3% in the IAT group (P = .01).
- Adverse Events : Rates of treatment-emergent adverse events were similar between groups, but this compound showed lower rates of acute kidney injury and neutropenia compared to traditional therapies .
Prophylaxis Against Cytomegalovirus Infection
This compound has also been investigated for its prophylactic use in preventing CMV infections post-transplantation:
- A study indicated that this compound reduced the incidence of CMV infection significantly compared to placebo, with lower rates of anti-CMV therapy required during treatment .
- The drug's ability to avoid myelosuppression—common with other antiviral agents like ganciclovir—further supports its use as a prophylactic agent .
Safety Profile
The safety profile of this compound is noteworthy:
- It has been associated with fewer treatment discontinuations due to adverse events compared to traditional therapies.
- Patients receiving this compound experienced less nephrotoxicity and myelotoxicity, making it a safer option for vulnerable populations .
Case Study Overview
Study Type | Patient Population | Treatment | Primary Endpoint Achieved | Adverse Events |
---|---|---|---|---|
Phase 3 | Hematopoietic and solid organ transplant recipients with refractory CMV | This compound vs IAT | 55.7% vs 23.9% (P < .001) | Similar rates; lower nephrotoxicity |
Prophylaxis | Post-transplant patients | This compound | Reduced incidence compared to placebo | Lower myelosuppression |
Notable Findings
- In a phase 2 trial comparing this compound with valganciclovir for preemptive treatment of first CMV infection, this compound demonstrated non-inferiority in efficacy while maintaining a better safety profile .
- Ongoing research is focused on understanding resistance mechanisms and optimizing treatment protocols involving this compound .
Mécanisme D'action
Maribavir exerts its antiviral effects by competitively inhibiting the protein kinase activity of the human cytomegalovirus enzyme pUL97 . This inhibition prevents the phosphorylation of proteins necessary for viral DNA replication, encapsidation, and nuclear egress of viral capsids . The natural substrates of pUL97 include ppUL44, pp65, RNA polymerase II large subunit, retinoblastoma protein, lamin A and C, p32, nuclear egress complex (UL50, UL53), histone deacetylase 1, and eukaryotic elongation factor delta .
Comparaison Avec Des Composés Similaires
Maribavir est unique par rapport aux autres agents antiviraux en raison de son inhibition spécifique de la kinase pUL97. Des composés similaires comprennent :
Ganciclovir : Cible l'ADN polymérase du CMV mais a un mécanisme d'action différent et un risque plus élevé de résistance.
Valganciclovir : Un promédicament du ganciclovir ayant des propriétés similaires.
Cidofovir : Un autre antiviral qui cible l'ADN polymérase mais a une néphrotoxicité significative.
Foscarnet : Inhibe l'ADN polymérase virale mais est associé à une toxicité rénale.
Le mécanisme d'action unique et le profil de sécurité favorable de this compound en font une alternative précieuse pour les patients atteints d'infections à CMV résistantes .
Activité Biologique
Maribavir, an oral benzimidazole riboside, has emerged as a significant antiviral agent specifically targeting cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those undergoing hematopoietic stem cell transplantation (HSCT) or solid organ transplantation (SOT). This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile based on recent research findings.
This compound exhibits a unique mechanism of action distinct from traditional anti-CMV agents. It primarily inhibits the UL97 protein kinase, which is crucial for CMV DNA replication, encapsidation, and nuclear egress of viral capsids. Unlike conventional therapies that target CMV DNA polymerase, this compound's inhibition of UL97 leads to a multimodal effect on the virus's lifecycle . This mechanism allows this compound to retain activity against CMV strains resistant to other antiviral agents like ganciclovir and foscarnet .
Pharmacodynamics and Pharmacokinetics
This compound has a bioavailability of approximately 40% and is highly protein-bound (~98%). The drug is metabolized primarily by CYP3A4, with its main metabolite being VP4469, which lacks antiviral activity . Notably, this compound does not require intracellular activation, making it pharmacologically active in its parent form. Studies have shown that doses of 400 mg twice daily can maintain unbound plasma concentrations above the CMV 50% inhibitory concentration .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | 40% |
Protein Binding | ~98% |
Main Metabolite | VP4469 |
Primary Metabolism | CYP3A4 |
Dosing Regimen | 400 mg BID |
Clinical Efficacy
The clinical efficacy of this compound was evaluated in several pivotal studies. The SOLSTICE trial (NCT02931539) demonstrated that this compound significantly outperformed investigator-assigned therapy (IAT) in achieving CMV viremia clearance. In this phase 3 trial involving 352 patients, 55.7% of those treated with this compound achieved the primary endpoint compared to only 23.9% in the IAT group (P < .001) . Furthermore, this compound showed superior performance in maintaining symptom control related to CMV infection.
Table 2: Key Findings from the SOLSTICE Trial
Endpoint | This compound (%) | IAT (%) | Adjusted Difference (%) |
---|---|---|---|
Primary Endpoint: Viremia Clearance | 55.7 | 23.9 | 32.8 |
Key Secondary Endpoint: Symptom Control | 18.7 | 10.3 | 9.5 |
Safety Profile
The safety profile of this compound appears favorable compared to traditional therapies. In the SOLSTICE trial, treatment-emergent adverse events (TEAEs) were reported at similar rates between groups (this compound: 97.4%; IAT: 91.4%). However, this compound was associated with significantly lower rates of acute kidney injury (8.5% vs. 21.3%) and neutropenia (9.4% vs. 33.9%) compared to foscarnet and ganciclovir/valganciclovir respectively . Furthermore, fewer patients discontinued treatment due to TEAEs with this compound (13.2%) compared to IAT (31.9%).
Case Studies and Pediatric Use
Recent case studies have highlighted the effectiveness and tolerability of this compound in pediatric populations with refractory CMV infections . A small cohort study indicated that this compound was well tolerated and effective in treating pediatric patients who are immunocompromised.
Propriétés
IUPAC Name |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFBVJALEQWJBS-XUXIUFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170091 | |
Record name | Maribavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Human cytomegalovirus (CMV) is a herpesvirus commonly causing infection in patients following stem cell or organ transplants. As with other herpesviruses, CMV tends to persist in the host and become reactivated under immunosuppressive conditions - patients requiring multiple immunosuppressive medications to combat transplant rejection are thus at a much higher risk of developing serious CMV infections. Maribavir belongs to a class of anti-cytomegalovirus antivirals called benzimidazole ribosides. It competitively inhibits the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication, although the reasons for this remain poorly defined. In addition, maribavir also inhibits viral release from the nucleus to the cytoplasm by inhibiting pUL97-dependent phosphorylation of the nuclear lamina component lamin A/C, although the extent to which this activity contributes to its antiviral efficacy is unclear. | |
Record name | Maribavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
176161-24-3 | |
Record name | Maribavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176161-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maribavir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176161243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maribavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Maribavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARIBAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTB4X93HE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Maribavir against CMV?
A1: this compound is a benzimidazole riboside that acts as a potent and selective inhibitor of the CMV UL97 protein kinase. [, , , ] It functions as a competitive inhibitor of adenosine triphosphate (ATP), binding to the UL97 kinase and preventing its phosphorylation activity. [, ] This inhibition disrupts multiple stages of the viral life cycle, including DNA replication, encapsidation, and nuclear egress. [, , ]
Q2: How does inhibition of UL97 kinase affect CMV replication?
A2: UL97 kinase plays a crucial role in several late stages of CMV replication. [] Inhibiting UL97 prevents the phosphorylation of viral and cellular proteins essential for viral DNA packaging, assembly of viral capsids, and the egress of viral particles from the nucleus. [, ] This ultimately reduces the production of infectious viral progeny. [, ]
Q3: Does this compound target CMV strains resistant to other antivirals?
A3: Yes, this compound demonstrates activity against a wide range of CMV strains, including those resistant to conventional antiviral agents like ganciclovir, valganciclovir, cidofovir, and foscarnet. [, , , , , ] This is because this compound's mechanism of action targets a different viral protein (UL97 kinase) than these traditional DNA polymerase inhibitors. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The scientific literature provided does not explicitly mention the molecular formula and weight of this compound. For accurate information, please refer to chemical databases or the manufacturer's documentation.
Q5: How do structural modifications to the this compound molecule affect its activity?
A5: Research on this compound analogs, specifically imidazopyridine nucleoside derivatives, revealed that even minor structural changes can significantly impact antiviral activity. [] In this study, the synthesized analogs, designed as 4-(or 7)-aza-d-isosters of this compound, did not exhibit notable antiviral activity. [] This emphasizes the importance of specific structural features for this compound's interaction with UL97 kinase and its antiviral efficacy. Further research on structural modifications is necessary to fully elucidate the structure-activity relationship and potentially develop analogs with improved properties.
Q6: Are there any known mutations in viral proteins that confer resistance to this compound?
A6: Yes, prolonged this compound treatment can lead to the emergence of resistance mutations in the UL97 kinase. [, , ] The most common mutations are T409M, H411Y, and C480F. [, ] These mutations are located within or near the ATP binding site of UL97, directly interfering with this compound binding and inhibiting its activity. [, ] Additionally, mutations in UL27, another viral protein, have also been linked to this compound resistance. [, ] The exact role of UL27 in this compound's mechanism of action is not fully understood, but research suggests it might interact with UL97 or be involved in viral DNA synthesis or egress. [, ]
Q7: How is this compound absorbed and metabolized in the body?
A7: this compound exhibits high oral bioavailability (fraction absorbed >90%) and is rapidly absorbed after oral administration. [] It is primarily metabolized by the hepatic enzyme CYP3A4. [, ] The major metabolite, VP44669, is pharmacologically inactive and is excreted in urine and feces. []
Q8: Does the presence of food or antacids affect this compound absorption?
A8: Studies show that while food may delay the time to reach maximum plasma concentration (Tmax) of this compound, it does not significantly affect its overall exposure (AUC). [] This suggests that this compound can be administered with food without compromising its efficacy. [] Similarly, co-administration with antacids does not appear to clinically affect the AUC of this compound. [] Crushing this compound tablets also does not significantly impact its pharmacokinetic profile. []
Q9: What challenges are associated with using this compound in real-world settings?
A9: While clinical trials have demonstrated the efficacy of this compound, real-world experience suggests it is not a guaranteed solution for CMV infection. [] Breakthrough CMV infection, including cases with emerging resistance, has been reported in transplant recipients receiving this compound. [, ] Factors like high viral load at treatment initiation and the potential for emergent resistance highlight the need for continued monitoring and individualized treatment strategies. [, ]
Q10: What analytical methods are used to quantify this compound?
A10: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of this compound and Fostemsavir in human plasma. [] This method allows for rapid analysis within 5 minutes, offering a valuable tool for pharmacokinetic studies and therapeutic drug monitoring. []
Q11: What is the current FDA approval status of this compound?
A11: this compound received FDA approval in November 2021 for the treatment of adult and pediatric patients with post-transplant CMV infection/disease refractory to prior treatment with ganciclovir, valganciclovir, cidofovir, or foscarnet (with or without genotypic resistance). [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.